REACTION_CXSMILES
|
[N:1](=[C:3]1[C:7]2=[C:8]3[C:13](=[CH:14][CH:15]=[C:6]2[NH:5]C1=O)[N:12]=[CH:11][CH:10]=[CH:9]3)[NH2:2].NN.[OH2:19]>>[NH2:5][C:6]1[CH:15]=[CH:14][C:13]2[N:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]=1[C:3]([NH:1][NH2:2])=[O:19]
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
N(N)=C1C(NC=2C1=C1C=CC=NC1=CC2)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hydrazone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
nitrogen atmosphere, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
(oversize to allow for foaming) and heated
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
diluted with 75 mL of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2C=CC=NC2C=C1)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |